5-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-carboxamide
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Overview
Description
5-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-carboxamide is a complex organic compound characterized by the presence of a thiophene ring, a naphthalene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 5-chlorothiophene-2-carboxylic acid with 3-hydroxy-3-(naphthalen-1-yl)propylamine under specific conditions to form the desired carboxamide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry might be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are common.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 5-chloro-N-[3-oxo-3-(naphthalen-1-yl)propyl]thiophene-2-carboxamide.
Reduction: Formation of 5-chloro-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]thiophene-2-amine.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-carboxamide has several scientific research applications:
Material Science: Used in the synthesis of coordination polymers and carbon nanotubes, demonstrating potential in nanotechnology.
Organic Chemistry: Utilized in the synthesis of fluorinated naphthoic acids and other biologically active compounds.
Medicinal Chemistry: Investigated for its antibacterial, herbicidal, and anticancer activities.
Environmental Science: Studied for its environmental impact and toxicity, particularly in relation to polychlorinated naphthalenes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often mediated through its ability to bind to and inhibit enzymes or receptors involved in critical cellular processes. For example, its anticancer activity may be attributed to the inhibition of specific kinases or signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-carboxamide is unique due to its specific structural features, such as the combination of a thiophene ring and a naphthalene ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
5-chloro-N-(3-hydroxy-3-naphthalen-1-ylpropyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c19-17-9-8-16(23-17)18(22)20-11-10-15(21)14-7-3-5-12-4-1-2-6-13(12)14/h1-9,15,21H,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBCGGDZXAFUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=C(S3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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